molecular formula C16H22N4O2P2 B11996942 N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide CAS No. 40078-86-2

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide

Cat. No.: B11996942
CAS No.: 40078-86-2
M. Wt: 364.32 g/mol
InChI Key: UISUVMMTMHEGGZ-UHFFFAOYSA-N
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Description

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is a complex organophosphorus compound. It is characterized by the presence of a diazadiphosphetidine ring, which is a four-membered ring containing two nitrogen and two phosphorus atoms. The compound is further substituted with tetramethyl and diphenyl groups, as well as two amine oxide functionalities. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of appropriate phosphine precursors with nitrogen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated control of reaction parameters, and efficient purification techniques such as crystallization or chromatography. The industrial process aims to achieve high yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the amine oxide functionalities back to amines.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce amine derivatives.

Scientific Research Applications

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazadiphosphetidine ring can coordinate with metal ions, influencing catalytic activity. The amine oxide functionalities can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrazines: Compounds with a similar nitrogen-rich ring structure.

    Phosphazenes: Compounds containing phosphorus-nitrogen bonds.

    Triazines: Compounds with a three-nitrogen ring structure.

Uniqueness

N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is unique due to its combination of a diazadiphosphetidine ring with tetramethyl and diphenyl substitutions, as well as amine oxide functionalities

Properties

CAS No.

40078-86-2

Molecular Formula

C16H22N4O2P2

Molecular Weight

364.32 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-2,4-dioxo-1,3-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine

InChI

InChI=1S/C16H22N4O2P2/c1-17(2)23(21)19(15-11-7-5-8-12-15)24(22,18(3)4)20(23)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

UISUVMMTMHEGGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1(=O)N(P(=O)(N1C2=CC=CC=C2)N(C)C)C3=CC=CC=C3

Origin of Product

United States

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